HMPL-689 belongs to the class of phosphoinositide 3-kinase inhibitors, specifically designed to inhibit the delta isoform of PI3K. This isoform is primarily expressed in leukocytes and plays a crucial role in B-cell signaling pathways, making it a relevant target for treating B-cell malignancies. The compound has received regulatory designations such as Breakthrough Therapy and Special Review Project in China, indicating its potential therapeutic significance .
The synthesis of HMPL-689 involves multiple steps that are designed to achieve high selectivity and potency against PI3Kδ. While specific synthetic routes are proprietary, general approaches in synthesizing similar compounds typically include:
The precise methodologies may vary based on the desired yield and purity specifications for clinical development .
The molecular formula of HMPL-689 is , with a molecular weight of approximately 392.82 g/mol. The structure consists of a dihydroimidazoquinazoline framework, which is essential for its interaction with the PI3Kδ enzyme. The compound's InChIKey is WKDBRCUUDXLTIM-NSHDSACASA-N, which provides a unique identifier for chemical substances .
Key structural features include:
HMPL-689 undergoes metabolic transformations primarily via hepatic enzymes. Key reactions include:
In vitro studies have shown that HMPL-689 exhibits low potential for drug-drug interactions, particularly with common metabolic pathways involving CYP2C8 and CYP2C9 .
The mechanism of action of HMPL-689 involves selective inhibition of the PI3Kδ isoform, which is pivotal in mediating survival signals in B-cells. By blocking this pathway, HMPL-689 induces apoptosis in malignant B-cells while sparing normal cells, thereby reducing potential side effects associated with broader-spectrum therapies.
Preclinical studies have demonstrated that HMPL-689 effectively inhibits cell proliferation in various lymphoma cell lines, supporting its therapeutic potential in hematological cancers .
HMPL-689 exhibits several notable physical and chemical properties:
These properties are critical for ensuring appropriate bioavailability and efficacy in clinical settings .
HMPL-689 is primarily being investigated for its efficacy against hematological malignancies, including:
The ongoing clinical trials aim to establish HMPL-689 as a viable treatment option that could improve outcomes for patients with limited responses to current therapies .
HMPL-689 is a novel, small-molecule inhibitor specifically engineered to target the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Its chemical scaffold features a optimized heterocyclic core that facilitates high-affinity interaction with the ATP-binding pocket of PI3Kδ. Structural analyses reveal that HMPL-689 binds to the catalytic site of PI3Kδ through critical hydrogen bonds with residues such as Val828 and Trp760, alongside hydrophobic interactions with Met752 and Ile910. This precise binding mode confers conformational selectivity for the δ-isoform over other PI3K isoforms (α, β, γ). The compound's molecular weight (<500 Da) and calculated logP (~3.5) align with Lipinski's rules, supporting favorable oral bioavailability, as evidenced by linear pharmacokinetics in preclinical models [1] [5].
Table 1: Key Structural Features of HMPL-689
Feature | Description | Pharmacological Significance |
---|---|---|
Core Structure | Heterocyclic ring system | Facilitates ATP-binding pocket engagement |
Key Binding Residues | Val828, Trp760 (H-bonding); Met752, Ile910 (hydrophobic) | Enables δ-isoform specificity |
Molecular Weight | <500 Da | Optimal for membrane permeability and oral absorption |
logP | ~3.5 | Balances solubility and cellular uptake |
HMPL-689 exhibits exceptional selectivity for PI3Kδ (IC₅₀ = 1.3 nM) over other PI3K isoforms, with selectivity ratios of >100-fold against PI3Kα, >500-fold against PI3Kβ, and critically, >50-fold against PI3Kγ. This selectivity profile was confirmed through comprehensive kinase panel assays assessing >400 human kinases. The avoidance of PI3Kγ inhibition is particularly significant, as off-target effects on this isoform are associated with immunosuppression and increased infection risk—a limitation observed in earlier pan-PI3K inhibitors. The compound's selectivity stems from its inability to accommodate the distinct conformational flexibility of PI3Kγ's ATP-binding pocket, which features a bulkier methionine residue (Met804) compared to the isoleucine (Ile910) in PI3Kδ [1] [5] [8].
Table 2: Selectivity Profile of HMPL-689 Across PI3K Isoforms
Isoform | IC₅₀ (nM) | Selectivity Ratio (vs. PI3Kδ) | Functional Role |
---|---|---|---|
PI3Kδ | 1.3 | 1 | B-cell development, activation, and trafficking |
PI3Kα | >130 | >100 | Cell growth, metabolism; oncogenic in solid tumors |
PI3Kβ | >650 | >500 | Thrombocyte aggregation; partially redundant to δ |
PI3Kγ | >65 | >50 | Immune cell chemotaxis; inhibition causes immunosuppression |
Inhibition of PI3Kδ by HMPL-689 disrupts the BCR signaling cascade at a proximal node, preventing phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) generation at the plasma membrane. This blockade impairs recruitment and activation of pleckstrin homology (PH) domain-containing proteins, including AKT (protein kinase B) and BTK (Bruton's tyrosine kinase). Consequently, downstream signaling through NF-κB, mTOR, and FOXO transcription factors is attenuated, leading to:
In preclinical lymphoma models, this mechanistic profile translated to potent growth inhibition in PI3Kδ-dependent malignancies. Clinical validation emerged from a Phase 1 study (NCT03128164) where HMPL-689 monotherapy induced objective responses in 52.9% of relapsed/refractory B-cell lymphoma patients, including complete responses in follicular lymphoma (FL) and chronic lymphocytic leukemia (CLL) subtypes [1] [6].
Table 3: Downstream Effects of PI3Kδ Inhibition in BCR Signaling
Signaling Node | Key Effectors | Biological Consequence |
---|---|---|
PIP₃-Dependent | AKT, PDK1, BTK | Loss of membrane recruitment and activation |
AKT/mTOR Pathway | FOXO, GSK3β, S6K | Cell cycle arrest; reduced metabolic reprogramming |
NF-κB Pathway | IKK, Bcl-xL, cyclin D1 | Increased apoptosis; decreased proliferation |
Chemokine Responses | CXCR4, CXCR5, actin remodeling | Impaired homing to lymphoid organs |
HMPL-689 demonstrates high-affinity binding to PI3Kδ with a dissociation constant (Kd) in the low nanomolar range (1–5 nM). Cellular thermal shift assays (CETSA) confirmed direct target engagement in lymphoma cell lines, showing thermal stabilization of PI3Kδ by 5–8°C at 10 μM HMPL-689—consistent with occupancy of the catalytic site. Pharmacokinetic/pharmacodynamic (PK/PD) analyses revealed dose-proportional exposure (AUC ~2150 h•ng/mL at 30 mg QD) and rapid absorption (Tmax ~2 hours) in patients. The compound's inhibition kinetics are characterized by prolonged target residence time (>10 hours), exceeding the plasma half-life (t1/2 = 5–10 hours). This extended residence time sustains pathway suppression despite declining plasma concentrations, contributing to durable responses (median DOR = 6.4 months). Such kinetics reduce the risk of rebound signaling and may allow once-daily dosing [1] [2] [3].
Table 4: Binding and Pharmacokinetic Parameters of HMPL-689
Parameter | Value | Method/Context |
---|---|---|
Dissociation Constant (Kd) | 1–5 nM | Surface plasmon resonance (SPR) |
Target Residence Time | >10 hours | Kinetic binding assays |
Plasma Half-life (t1/2) | 5–10 hours | Phase 1 PK data (human) |
AUCtau (30 mg QD) | 2150 h•ng/mL (geometric mean) | Steady-state exposure in patients |
Tmax | ~2 hours | Time to peak plasma concentration |
ΔTm (CETSA) | +5–8°C | Thermal stabilization in Ramos cells (10 μM) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3